molecular formula C14H21NO2 B053103 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine CAS No. 117652-03-6

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B053103
M. Wt: 235.32 g/mol
InChI Key: KVVOGCVXVAYLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, also known as HMB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a benzoxazine derivative that has been extensively studied for its unique properties, including its ability to act as a polymerization initiator, flame retardant, and antioxidant.

Scientific Research Applications

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied for its potential applications in various fields, including polymer science, material science, and medicinal chemistry. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a polymerization initiator, which makes it useful in the production of various polymers, including polyurethanes, polycarbonates, and epoxy resins. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been found to be an effective flame retardant, which makes it useful in the production of fire-resistant materials. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which makes it useful in the development of anti-aging and anti-inflammatory drugs.

Mechanism Of Action

The mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood, but it is believed to involve the formation of free radicals. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to act as a radical scavenger, which helps to prevent the formation of harmful free radicals. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to inhibit the activity of certain enzymes that are involved in the production of free radicals.

Biochemical And Physiological Effects

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have a variety of biochemical and physiological effects. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has also been shown to have neuroprotective properties, which can help to protect the brain from damage.

Advantages And Limitations For Lab Experiments

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has several advantages for use in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, there are also limitations to the use of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments. 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be toxic at high concentrations, which means that it must be used with caution. Additionally, 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be difficult to work with due to its tendency to polymerize.

Future Directions

There are several future directions for research on 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine. One area of research is the development of new methods for synthesizing 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine that are more efficient and environmentally friendly. Another area of research is the development of new applications for 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine, including its use in drug development and as a biomaterial. Additionally, further research is needed to fully understand the mechanism of action of 3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine and its potential for use in various fields.

Synthesis Methods

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods, including the reaction of 3,4-dihydro-2H-1,3-benzoxazine with 3-hydroxypropionic acid and isobutylene. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, and at a high temperature. The resulting product is then purified through a series of extraction and distillation processes.

properties

CAS RN

117652-03-6

Product Name

3-(Hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(5-methyl-8-propyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethanol

InChI

InChI=1S/C14H21NO2/c1-3-4-12-6-5-11(2)13-9-15(7-8-16)10-17-14(12)13/h5-6,16H,3-4,7-10H2,1-2H3

InChI Key

KVVOGCVXVAYLDV-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO

Canonical SMILES

CCCC1=C2C(=C(C=C1)C)CN(CO2)CCO

Other CAS RN

117652-03-6

synonyms

3-(hydroxyethyl)-5-methyl-8-(2-methylethyl)-3,4-dihydro-2H-1,3-benzoxazine
3-HMMDB

Origin of Product

United States

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